N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-19(21-24-16-10-4-6-12-18(16)27-21)22-14-8-2-1-7-13(14)20-23-15-9-3-5-11-17(15)26-20/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHPXVLYBGPZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises two benzothiazole moieties linked via a central phenyl ring and a carboxamide group. Retrosynthetic disconnection suggests:
- Fragment A : 2-(2-Aminophenyl)-1,3-benzothiazole.
- Fragment B : 1,3-Benzothiazole-2-carbonyl chloride.
Coupling these fragments through amide bond formation provides the final product. This approach aligns with established benzothiazole synthesis protocols and amide-forming reactions.
Synthesis of 2-(2-Aminophenyl)-1,3-benzothiazole
Condensation of 2-Aminothiophenol with 2-Nitrobenzaldehyde
The benzothiazole core is constructed via condensation of 2-aminothiophenol (1) with 2-nitrobenzaldehyde (2) under acidic conditions (Scheme 1). Polyphosphoric acid (PPA) catalyzes cyclodehydration at 120°C for 6 hours, yielding 2-(2-nitrophenyl)-1,3-benzothiazole (3) in 75–85% yield.
Scheme 1: Formation of 2-(2-Nitrophenyl)-1,3-benzothiazole
$$
\ce{2-Aminothiophenol + 2-Nitrobenzaldehyde ->[PPA][120°C] 2-(2-Nitrophenyl)-1,3-benzothiazole + H2O}
$$
Mechanism :
Synthesis of 1,3-Benzothiazole-2-carbonyl Chloride
Oxidation of 2-Methylbenzothiazole
2-Methylbenzothiazole (5) is oxidized to 1,3-benzothiazole-2-carboxylic acid (6) using KMnO₄ in acidic medium (H₂SO₄/H₂O) at 80°C for 8 hours (yield: 70–80%).
Scheme 2: Oxidation of 2-Methylbenzothiazole
$$
\ce{2-Methylbenzothiazole ->[KMnO4, H2SO4][80°C] 1,3-Benzothiazole-2-carboxylic acid}
$$
Amide Coupling to Form the Target Compound
Reaction of Amine with Acid Chloride
Fragment 4 reacts with 7 in anhydrous dichloromethane (DCM) under N₂ atmosphere. Triethylamine (TEA) is added to scavenge HCl, facilitating nucleophilic acyl substitution (Scheme 3). The reaction proceeds at 0°C→25°C over 12 hours, yielding N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide (8) in 65–75% yield.
Scheme 3: Amide Bond Formation
$$
\ce{2-(2-Aminophenyl)-1,3-benzothiazole + 1,3-Benzothiazole-2-carbonyl chloride ->[TEA, DCM] this compound}
$$
Optimization Notes :
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A novel approach involves simultaneous benzothiazole ring formation and amide coupling. 2-Aminothiophenol (1) , 2-nitrobenzaldehyde (2) , and 1,3-benzothiazole-2-carbonyl chloride (7) are reacted in PPA at 100°C for 8 hours. This method bypasses isolation of intermediates but yields only 50–60% due to competing side reactions.
Characterization and Analytical Data
Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, amide NH), 8.45–7.25 (m, 11H, aromatic).
- ¹³C NMR : 165.8 (C=O), 161.2 (benzothiazole C-2), 140.1–115.3 (aromatic carbons).
- HRMS (ESI) : m/z 442.0521 [M+H]⁺ (calc. 442.0524).
Challenges and Limitations
- Regioselectivity : Competing cyclization pathways may yield isomeric byproducts.
- Purification : Silica gel chromatography is essential due to polar intermediates.
- Scale-Up : Exothermic steps require careful temperature control for industrial adaptation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Structural Characteristics
The compound consists of two benzothiazole moieties linked through an amide group, which enhances its ability to form hydrogen bonds and participate in π-π stacking interactions. Such structural features are critical for its biological activity and potential applications in drug design.
Medicinal Chemistry
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide has been studied for its potential as an anti-cancer agent. Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anti-Cancer Activity
A study demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Material Science
The compound is also explored for its use in developing optical materials due to its fluorescent properties. Benzothiazole derivatives are known for their strong photoluminescent characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Case Study: Optical Properties
Research has shown that incorporating this compound into polymer matrices can enhance the luminescent efficiency of the resulting materials. These materials have potential applications in display technologies and photonic devices .
Environmental Science
Benzothiazole derivatives have been studied for their role in environmental remediation processes. Their ability to interact with heavy metals and organic pollutants makes them useful in developing adsorbents for wastewater treatment.
Case Study: Heavy Metal Adsorption
In a recent study, this compound was tested for its efficacy in adsorbing lead ions from aqueous solutions. Results showed a high adsorption capacity, indicating its potential as a green material for environmental cleanup applications .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Exhibits cytotoxic effects against cancer cell lines; induces apoptosis |
| Material Science | Enhances luminescent efficiency in OLEDs; suitable for photonic devices |
| Environmental Science | Effective adsorbent for heavy metals; potential use in wastewater treatment |
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth . The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzothiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Physicochemical and Material Properties
- Crystal and Optical Properties: N-(1,3-Benzothiazol-2-yl)benzamide derivatives () crystallize in monoclinic systems with strong N-H···O hydrogen bonds, contributing to their NLO properties. The fluorinated analogue (2-BTFBA) showed a higher second harmonic generation (SHG) efficiency (1.2× urea) compared to non-fluorinated derivatives, indicating that electron-withdrawing groups enhance optical nonlinearity .
Solubility and Stability :
- Hydrochloride salts (e.g., ) improve aqueous solubility, whereas butoxy-substituted derivatives () may exhibit higher lipophilicity, influencing their pharmacokinetic profiles .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two benzothiazole rings connected through a phenyl group and a carboxamide functional group. The presence of these moieties contributes to its biological activity.
Benzothiazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their anticancer properties:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound has been noted for its ability to modulate signaling pathways associated with cancer progression, including the inhibition of the PI3K/Akt/mTOR pathway.
- Antioxidant Activity : It also exhibits antioxidant properties that may protect normal cells from oxidative stress while selectively targeting cancer cells.
Structure-Activity Relationship (SAR)
Research into the SAR of benzothiazole derivatives indicates that modifications to the benzothiazole and phenyl moieties can significantly influence biological activity. For instance:
- Substituent Variations : The introduction of different substituents on the benzothiazole ring can enhance anticancer activity. For example, compounds with halogen substitutions have shown improved potency against various cancer cell lines.
- Linker Length and Composition : The length and nature of the linker between the benzothiazole rings and the phenyl group also affect biological activity. Shorter linkers tend to enhance binding affinity to target proteins involved in cancer cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
These findings indicate that this compound exhibits potent anticancer effects across various cell lines.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide to improve yield and purity? Classification: Basic Answer: Optimization involves selecting coupling agents (e.g., HOBT/EDCl in DMF) to activate the carboxylic acid intermediate, controlling reaction temperature (mild conditions, ~25–60°C), and employing purification techniques like recrystallization or column chromatography. Solvent choice (e.g., DMF for solubility) and reaction time (monitored via TLC) are critical. For example, highlights yields exceeding 70% using EDCl/HOBT in DMF . further emphasizes reflux conditions in ethanol/dichloromethane for intermediate steps .
Structural Characterization
Q: What advanced spectroscopic and crystallographic methods are recommended for confirming the molecular structure? Classification: Basic Answer:
- Spectroscopy: Use -NMR and -NMR to confirm proton/carbon environments (e.g., benzothiazole protons at δ 7.5–8.2 ppm) . IR identifies functional groups (C=O stretch ~1650 cm, C=N ~1600 cm) .
- Crystallography: X-ray diffraction with SHELX software for refinement . For example, used ORTEP-III to resolve dihedral angles between benzothiazole and phenyl rings .
Biological Target Identification
Q: What experimental approaches are effective for identifying primary biological targets? Classification: Basic Answer:
- Enzyme Inhibition Assays: Test activity against targets like DprE1 (Mycobacterium tuberculosis) using kinetic assays .
- Molecular Docking: Predict binding interactions (e.g., used docking to identify affinity for kinase domains) .
- SAR Studies: Compare analogs (e.g., chloro or nitro substituents) to pinpoint pharmacophores .
Contradictory Bioactivity Data
Q: How should researchers resolve contradictions in bioactivity data across studies? Classification: Advanced Answer:
- Assay Standardization: Control variables like cell lines (e.g., H37Rv for TB) and solvent/DMSO concentrations .
- Structural Validation: Confirm compound purity via HPLC and mass spectrometry to rule out degradation .
- Meta-Analysis: Compare data from analogs (e.g., ’s chloro-substituted derivatives showed higher activity than fluoro analogs) .
Polymorphism in Crystallization
Q: What strategies address polymorphism during crystallization? Classification: Advanced Answer:
- Solvent Screening: Test polar (ethanol) vs. non-polar (hexane) solvents to isolate stable polymorphs .
- Temperature Gradients: Slow cooling from DMF/ethanol mixtures reduces defect formation .
- Additives: Use seed crystals or surfactants to direct crystal packing, as seen in ’s use of NaHCO during neutralization .
Computational Modeling
Q: How can computational models predict interactions between the compound and biological targets? Classification: Advanced Answer:
- Docking Simulations: Use AutoDock or Schrödinger to map binding to DprE1’s active site (e.g., ’s study on BRAF inhibition) .
- MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models: Corrogate electronic parameters (e.g., logP, H-bond acceptors) with bioactivity .
ADMET Profiling
Q: What are best practices for ADMET profiling of this compound? Classification: Basic Answer:
- In Vitro Assays: Caco-2 permeability, microsomal stability, and CYP450 inhibition .
- In Silico Tools: Use SwissADME or ADMETLab to predict bioavailability (%ABS >60% for DMF-soluble analogs) .
- Toxicity Screening: Ames test for mutagenicity and hERG binding assays .
Mechanistic Elucidation
Q: What methods elucidate mechanisms beyond primary target inhibition? Classification: Advanced Answer:
- Proteomics: SILAC-based profiling to identify off-target proteins .
- Transcriptomics: RNA-seq to assess gene expression changes (e.g., apoptosis markers in cancer cells) .
- Kinase Profiling: Broad-panel screening (e.g., ’s study on TAK632-induced BRAF dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
